molecular formula C15H12O6 B11752630 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one

1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one

Cat. No.: B11752630
M. Wt: 288.25 g/mol
InChI Key: NLAXFZHJXUCLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of Claisen-Schmidt condensation, where 2,4-dihydroxybenzaldehyde and 3,4,5-trihydroxyacetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, leading to its antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-3-phenylprop-2-EN-1-one: Lacks the additional hydroxyl groups on the second phenyl ring.

    1-(3,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one: Similar structure but with different hydroxyl group positions.

Uniqueness

1-(2,4-Dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-EN-1-one is unique due to the presence of multiple hydroxyl groups on both phenyl rings, which enhances its reactivity and potential applications. The specific arrangement of hydroxyl groups also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXFZHJXUCLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.